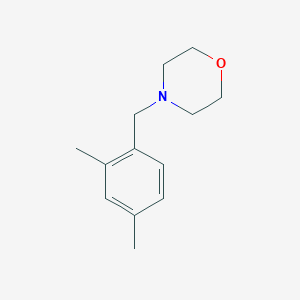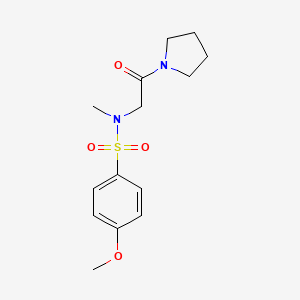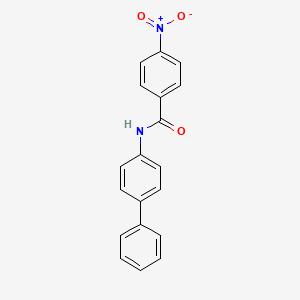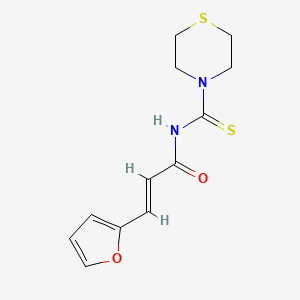
4-(2,4-dimethylbenzyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-dimethylbenzyl)morpholine, also known as DMBM, is a chemical compound that belongs to the class of morpholine derivatives. It is widely used in scientific research due to its unique chemical properties and potential applications in various fields.
科学的研究の応用
4-(2,4-dimethylbenzyl)morpholine has been extensively used in scientific research due to its potential applications in various fields. It has been used as a building block for the synthesis of novel compounds with biological activities such as anticancer, antiviral, and antibacterial properties. It has also been used as a ligand for the preparation of metal complexes with potential applications in catalysis, sensing, and imaging. Moreover, it has been used as a reagent for the synthesis of functionalized polymers with potential applications in drug delivery, tissue engineering, and other biomedical fields.
作用機序
The mechanism of action of 4-(2,4-dimethylbenzyl)morpholine is not fully understood, but it is believed to interact with specific targets in cells or organisms, leading to various biological effects. It has been reported to inhibit the activity of certain enzymes such as proteases and kinases, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. It has also been reported to interact with specific receptors such as GABA and serotonin receptors, which are involved in the regulation of neurotransmission and mood.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-(2,4-dimethylbenzyl)morpholine depend on the dose, route of administration, and target organism or cell type. It has been reported to induce cytotoxicity and apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. It has also been reported to modulate the activity of certain neurotransmitters such as GABA and serotonin, leading to anxiolytic and antidepressant effects. Moreover, it has been reported to exhibit anti-inflammatory and antioxidant effects, which are beneficial for the treatment of various diseases such as arthritis, diabetes, and cardiovascular diseases.
実験室実験の利点と制限
4-(2,4-dimethylbenzyl)morpholine has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. It can be easily modified to introduce different functional groups or to improve its solubility or bioavailability. However, it also has some limitations, including its potential toxicity, limited solubility in water, and potential side effects on certain cell types or organisms. Therefore, it is important to use appropriate safety measures and to carefully evaluate its biological effects before using it in lab experiments.
将来の方向性
There are several future directions for the research on 4-(2,4-dimethylbenzyl)morpholine. One direction is to explore its potential applications in drug discovery and development, particularly in the areas of cancer, viral, and bacterial infections. Another direction is to investigate its mechanism of action and its interactions with specific targets in cells or organisms, which could provide insights into its biological effects and potential therapeutic applications. Moreover, there is a need to develop new synthetic methods for the preparation of novel derivatives of 4-(2,4-dimethylbenzyl)morpholine with improved biological activities and pharmacokinetic properties.
合成法
The synthesis of 4-(2,4-dimethylbenzyl)morpholine involves the reaction of morpholine with 2,4-dimethylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product. The purity and yield of the product can be improved by using different solvents, reaction conditions, and purification techniques.
特性
IUPAC Name |
4-[(2,4-dimethylphenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-3-4-13(12(2)9-11)10-14-5-7-15-8-6-14/h3-4,9H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDYPXVOQVNISN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethylbenzyl)morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5703623.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5703630.png)



![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-2-fluorobenzamide](/img/structure/B5703660.png)

![N-(3-methylbutyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5703675.png)

![5-chloro-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5703681.png)

![{3-methoxy-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenyl}methanol](/img/structure/B5703700.png)
